molecular formula C17H17ClFN3O2 B2640698 2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034528-07-7

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2640698
CAS No.: 2034528-07-7
M. Wt: 349.79
InChI Key: CFWRTSWGDCNKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a fluoropyrimidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Introduction of the Piperidinyl Group: The chlorophenyl intermediate is then reacted with piperidine under specific conditions to introduce the piperidinyl group.

    Attachment of the Fluoropyrimidinyl Group: The final step involves the reaction of the piperidinyl intermediate with 5-fluoropyrimidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl and fluoropyrimidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(3-piperidinyl)ethanone: Lacks the fluoropyrimidinyl group.

    2-(2-Chlorophenyl)-1-(3-((5-methylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone: Contains a methylpyrimidinyl group instead of a fluoropyrimidinyl group.

Uniqueness

The presence of the fluoropyrimidinyl group in 2-(2-Chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone imparts unique properties, such as increased stability and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-15-6-2-1-4-12(15)8-16(23)22-7-3-5-14(11-22)24-17-20-9-13(19)10-21-17/h1-2,4,6,9-10,14H,3,5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWRTSWGDCNKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.